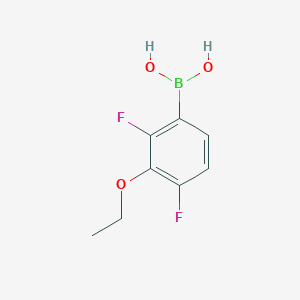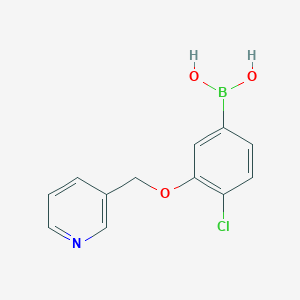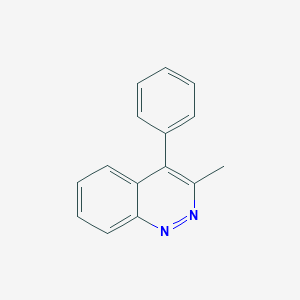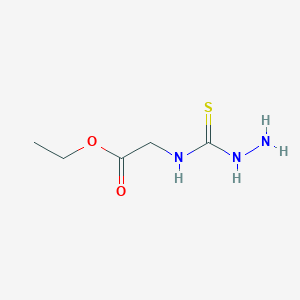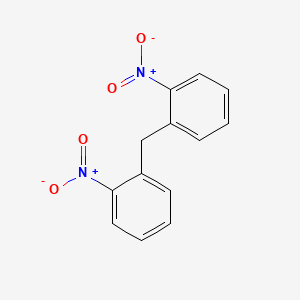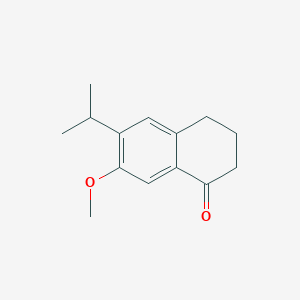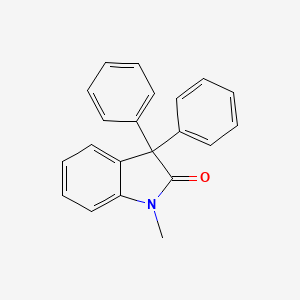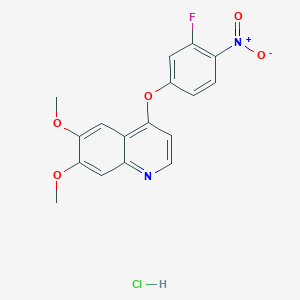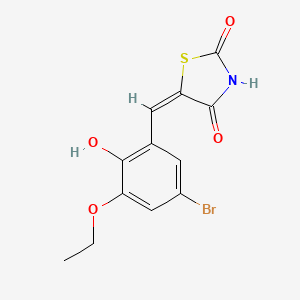
(E)-5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)thiazolidine-2,4-dione
Descripción general
Descripción
(E)-5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)thiazolidine-2,4-dione is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a thiazolidinedione derivative that has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.
Aplicaciones Científicas De Investigación
Cytotoxic Activity : Some derivatives of thiazolidine-2,4-dione have been synthesized and evaluated for cytotoxic activity against the MCF-7 cell line (a breast cancer cell line). However, these diester compounds did not exhibit significant activity in this context (Tran et al., 2018).
Antibacterial Activity : A study synthesized new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, which showed general antibacterial activity against Gram-positive bacterial strains. This suggests the potential of these compounds in developing new antibacterial agents (Trotsko et al., 2018).
Antidiabetic Agents : Research on more than 100 5-substituted thiazolidine-2,4-diones has shown their potential as antidiabetic agents. Certain derivatives exhibited favorable properties in terms of activity and toxicity, suggesting their use in managing diabetes (Sohda et al., 1982).
Regioselectivity in Alkylation : The N-alkylation and O-alkylation of thiazolidine-2,4-dione derivatives have been studied, providing insights into the synthesis of bioactive multitargeting agents (Marc et al., 2021).
Antimicrobial Activity : Various derivatives have been synthesized and tested for antimicrobial activities against pathogenic strains of bacteria and fungi, showing potential in developing new antimicrobial agents (Stana et al., 2014).
Selective Cytotoxic and Genotoxic Activities : Certain thiazolidine-2,4-dione derivatives have shown selective cytotoxic and genotoxic activities against specific cancer cell lines, like NCI-H292 human lung carcinoma cells, suggesting their potential use in cancer therapy (Rodrigues et al., 2018).
Inhibition of DNA Topoisomerase I Activity : Thiazacridine derivatives, which combine a thiazolidine nucleus with an acridine ring, have been shown to inhibit DNA topoisomerase I activity and induce apoptosis in cancer cells, indicating their potential as anticancer agents (Barros et al., 2013).
Propiedades
IUPAC Name |
(5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4S/c1-2-18-8-5-7(13)3-6(10(8)15)4-9-11(16)14-12(17)19-9/h3-5,15H,2H2,1H3,(H,14,16,17)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQSLJJYFGNMIW-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=C2C(=O)NC(=O)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=O)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



